(5-fluoro-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-fluoro-1H-pyrazol-3-yl)methanol: is an organic compound with the molecular formula C4H5FN2O It features a pyrazole ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1H-pyrazol-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketones or β-keto esters, under acidic or basic conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. For instance, the formylation of the pyrazole ring can be done using formaldehyde, followed by reduction with sodium borohydride to yield the hydroxymethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-fluoro-1H-pyrazol-3-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The fluorine atom and hydroxymethyl group can participate in nucleophilic substitution reactions, leading to a variety of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: (5-fluoro-1H-pyrazol-3-yl)carboxylic acid.
Reduction: (5-fluoro-1H-pyrazol-3-yl)methane.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: (5-fluoro-1H-pyrazol-3-yl)methanol serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Enzyme Inhibition: The compound can be used to design inhibitors for enzymes that interact with pyrazole derivatives, aiding in the study of enzyme mechanisms and drug development.
Medicine
Industry
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties, leveraging the unique characteristics of the fluorinated pyrazole ring.
Mechanism of Action
The mechanism by which (5-fluoro-1H-pyrazol-3-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-1H-pyrazol-3-yl)methanol
- (5-bromo-1H-pyrazol-3-yl)methanol
- (5-methyl-1H-pyrazol-3-yl)methanol
Uniqueness
(5-fluoro-1H-pyrazol-3-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s biological activity and stability, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
(3-fluoro-1H-pyrazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJODPSVZUTQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.